molecular formula C18H21FN4O3S B2468779 N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 899741-72-1

N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2468779
CAS RN: 899741-72-1
M. Wt: 392.45
InChI Key: UQDGVUUUWRXGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Dye Synthesis

Research has demonstrated the use of related thioamides as building blocks in synthesizing a range of fluorescent dyes. These dyes, featuring thioimidate, 4-hydroxythiazolyl, and other moieties, exhibit fluorescence across a wide spectrum (412–672 nm) with quantum yields of 0.1–0.88. Such compounds are valuable for applications requiring dual fluorescence or high emission efficiency, including bioimaging and molecular tagging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Structural Analysis and Molecular Interactions

Another aspect of research focuses on the structural characterization and analysis of N-substituted pyrazolines, revealing details about geometric parameters, molecular conformations, and intermolecular interactions. These studies are foundational for understanding the chemical behavior and potential reactivity of similar compounds, which is crucial for further chemical modifications and drug design (Köysal, Işık, Sahin, & Palaska, 2005).

Potential Pharmaceutical Uses

The compound's structural similarity to pyrazoles that have been investigated for their selective inhibition of kinases makes it a candidate for further exploration in drug discovery. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent and selective Met kinase inhibition, a promising lead for anticancer therapeutics (Schroeder et al., 2009). Additionally, the synthesis of radiotracers for studying cannabinoid receptors highlights the compound's relevance in developing diagnostic tools or drugs targeting the central nervous system (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-9-3-8-20-17(24)18(25)21-16-14-10-27-11-15(14)22-23(16)13-6-4-12(19)5-7-13/h4-7H,2-3,8-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDGVUUUWRXGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

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